2,3,6-Tribromo-5-methylpyridine
Overview
Description
2,3,6-Tribromo-5-methylpyridine is a chemical compound with the molecular formula C6H4Br3N . It has a molecular weight of 329.82 . The compound is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, a brominated pyridine compound is reacted with various arylboronic acids to produce the desired pyridine derivatives .Molecular Structure Analysis
The InChI code for 2,3,6-Tribromo-5-methylpyridine is 1S/C6H4Br3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Medicinal Chemistry:
- Anti-thrombolytic Activity : A study explored the anti-thrombolytic properties of pyridine derivatives, including 2,3,6-tribromo-5-methylpyridine . Among the synthesized compounds, 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .
Materials Science and Liquid Crystals:
The compound’s structure suggests potential applications in materials science:
- Chiral Dopants for Liquid Crystals : Density functional theory (DFT) studies indicated that certain pyridine derivatives, including 2,3,6-tribromo-5-methylpyridine , could serve as chiral dopants for liquid crystals. The analysis of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole moments provided insights into their behavior .
Bioactivity and Cancer Research:
While specific studies on 2,3,6-tribromo-5-methylpyridine are limited, related compounds have shown interesting effects:
Future Directions
The future directions for research on 2,3,6-Tribromo-5-methylpyridine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, Suzuki cross-coupling reactions could be optimized to improve the yield of these compounds . Additionally, their potential applications as chiral dopants for liquid crystals could be further investigated .
Mechanism of Action
Mode of Action
It’s known that brominated compounds can interact with their targets through various mechanisms, such as halogen bonding and hydrophobic interactions . The presence of bromine atoms in the compound may enhance its reactivity, allowing it to form stable complexes with its targets .
Action Environment
The action, efficacy, and stability of 2,3,6-Tribromo-5-methylpyridine can be influenced by various environmental factors These may include the pH of the environment, the presence of other molecules, and temperature
properties
IUPAC Name |
2,3,6-tribromo-5-methylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-2-4(7)6(9)10-5(3)8/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWSVZWDLDXRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652105 | |
Record name | 2,3,6-Tribromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Tribromo-5-methylpyridine | |
CAS RN |
393516-82-0 | |
Record name | 2,3,6-Tribromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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